molecular formula C24H19FN2O3 B2666389 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide CAS No. 1114649-52-3

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide

Cat. No. B2666389
CAS RN: 1114649-52-3
M. Wt: 402.425
InChI Key: IODPHALMKYLRNC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring . The molecular formula of this compound is C24H19FN2O3.

Scientific Research Applications

Structural Insights and Properties

Research on isoquinoline derivatives, similar to 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide, has provided insights into their structural characteristics and interactions. Studies reveal how these compounds form crystal structures and engage in host-guest interactions, influencing their physical properties and potential for further chemical modification. For instance, the structural aspects of amide-containing isoquinoline derivatives have been examined, showing their ability to form gels or crystalline solids upon treatment with different acids. Such compounds have demonstrated interesting fluorescence properties when forming complexes, suggesting potential applications in material science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Biomedical Analysis and Labeling

Compounds with structural similarities to this compound have shown promising characteristics for biomedical applications. For example, novel fluorophores derived from methoxyquinolone offer strong fluorescence across a wide pH range, stability against light and heat, and potential as fluorescent labeling agents for biochemical analysis. Such properties highlight the utility of these compounds in medical diagnostics and research, offering tools for visualizing and tracking biological processes with high sensitivity and stability (Hirano et al., 2004).

Antitumor Agents

The exploration of 2-phenylquinolin-4-ones has led to the development of potent antitumor agents. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines, with certain derivatives exhibiting significant inhibitory effects. The mechanisms of action include the modulation of key cellular pathways, such as the insulin-like growth factor-1 receptor (IGF-1R) autophosphorylation, suggesting their potential as therapeutic agents in oncology (Chou et al., 2010).

Antimicrobial Studies

Fluoroquinolone-based compounds, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. These studies have identified compounds with effective antifungal and antibacterial activities, highlighting the potential of fluoroquinolone derivatives in addressing microbial resistance and developing new antimicrobial therapies (Patel & Patel, 2010).

properties

IUPAC Name

2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-29-22-10-6-5-9-20(22)27-24(28)15-30-23-14-21(16-7-3-2-4-8-16)26-19-12-11-17(25)13-18(19)23/h2-14H,15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODPHALMKYLRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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